2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl TrichloroacetimidateTechnical grade >80per cent
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Description
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Trichloroacetimidate is a synthetic compound . It is a versatile reagent that offers a wide range of applications for synthesizing compounds like glycosides, glycosidic ethers, and glycosyl halides .
Synthesis Analysis
The synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl compounds has been described in the literature . For example, 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl azide was synthesized from 1-O-acetyl derivative 1 and TMSN3 through a SnCl4-catalyzed reaction in CH2Cl2 .Molecular Structure Analysis
The molecular formula of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Trichloroacetimidate is C16H20Cl3NO10 . The InChI code is 1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11-,12+,13+,14-/m1/s1 .Chemical Reactions Analysis
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Trichloroacetimidate is used as a reagent in the synthesis of various compounds. It is particularly useful in the synthesis of glycosides, glycosidic ethers, and glycosyl halides .Scientific Research Applications
Organic Condensation Reagent
“2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Trichloroacetimidate” is used as an organic condensation reagent . It plays a crucial role in chemistries such as N- and S- galactosylation reactions .
Synthesis of Spacer-Equipped Phosphorylated Di-, Tri- and Tetrasaccharide Fragments
This compound is also used in the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides . These fragments are important in the study of polysaccharides and their biological functions.
Glycosylation
α-D-Mannose pentaacetate, a related compound, is used for glycosylation . This process is crucial in a study that assessed novel synthetic inhibitors of selectin-mediated cell adhesion .
Stereospecific Entry to Spiroketal Glycosides
The compound has been used in a study to investigate stereospecific entry to spiroketal glycosides . This research is significant in the field of organic chemistry and the development of new synthetic methods.
Medicinal Applications
The compound has special chemical properties and medicinal activities . It serves as an intermediate in the production of many medicines , expanding its application prospects.
Agricultural Applications
In addition to its medicinal applications, the compound is also used as an intermediate in the production of pesticides . This makes it valuable in the agricultural industry.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Trichloroacetimidate involves the protection of α-D-mannopyranosyl with acetyl groups, followed by reaction with trichloroacetonitrile and hydrolysis of the resulting intermediate.", "Starting Materials": [ "α-D-mannopyranosyl", "Acetic anhydride", "Trichloroacetonitrile", "Methanol", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "1. α-D-mannopyranosyl is reacted with excess acetic anhydride and a catalytic amount of sulfuric acid to form 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl.", "2. The resulting intermediate is dissolved in methanol and reacted with trichloroacetonitrile to form 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Trichloroacetimidate.", "3. The reaction mixture is then hydrolyzed with sodium hydroxide to remove the acetyl groups and form the final product.", "4. The product is extracted with ethyl acetate and purified by column chromatography to obtain Technical grade >80per cent yield." ] } | |
CAS RN |
121238-27-5 |
Product Name |
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl TrichloroacetimidateTechnical grade >80per cent |
Molecular Formula |
C₁₆H₂₀Cl₃NO₁₀ |
Molecular Weight |
492.69 |
Origin of Product |
United States |
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